molecular formula C16H12BrNO B12338608 (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone

Cat. No.: B12338608
M. Wt: 314.18 g/mol
InChI Key: XTDJSTKDZHBDQP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone is a brominated aromatic ketone featuring a 2-bromophenyl group attached to a 3-methylindole scaffold via a carbonyl bridge. Its molecular formula is C₁₆H₁₂BrNO, with a molecular weight of 314.18 g/mol. The 2-bromophenyl substituent introduces steric and electronic effects that may enhance binding affinity to biological targets, while the 3-methyl group on the indole ring modulates solubility and metabolic stability .

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

(2-bromophenyl)-(3-methylindol-1-yl)methanone

InChI

InChI=1S/C16H12BrNO/c1-11-10-18(15-9-5-3-6-12(11)15)16(19)13-7-2-4-8-14(13)17/h2-10H,1H3

InChI Key

XTDJSTKDZHBDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-methylindole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Bromination using N-bromosuccinimide (NBS) is a common strategy for introducing bromine .
  • IR Spectroscopy: The carbonyl (C=O) stretch in analogs ranges from 1618–1620 cm⁻¹, consistent with the target compound’s expected value.

Crystallographic and Conformational Analysis

  • Similar steric effects are expected in the target compound due to the 2-bromophenyl group.
  • Hydrogen Bonding: Weak C–H∙∙∙O intramolecular interactions stabilize analogs like (2-bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone .

Physicochemical Properties

  • Collision Cross-Section (CCS): For (3-amino-1H-indol-2-yl)(4-bromophenyl)methanone, predicted CCS values range from 164.9–169.8 Ų depending on adducts . The target compound’s CCS is expected to be similar due to comparable molecular weight and flexibility.

Future Research Priorities :

Activity Screening : Anticancer, antibacterial, and COX inhibition assays for the target compound.

Crystallography : Determination of dihedral angles and packing interactions.

SAR Optimization : Systematic variation of substituents (e.g., 3-CF₃ in ) to refine potency .

Biological Activity

Introduction

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone is an organic compound characterized by its unique molecular structure, which includes a bromophenyl moiety and an indole derivative. Its biological activity has garnered attention due to the potential therapeutic applications of indole derivatives in various medical fields, particularly oncology and neurology.

  • Molecular Formula : C15H12BrN
  • Molecular Weight : 300.15 g/mol
  • Structure : The compound features a bromine atom at the second position of the phenyl ring and a methyl group on the indole ring, influencing its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone exhibits several biological activities, primarily related to its anticancer properties and interactions with various biomolecules.

Anticancer Properties

Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone may exhibit similar properties:

  • Inhibition of Cancer Cell Lines : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells.
  • Mechanism of Action : The proposed mechanism involves the interaction with Bcl-2 proteins, which are critical in regulating apoptosis. Molecular dynamics simulations indicate that the compound interacts with Bcl-2 primarily through hydrophobic contacts, contributing to its cytotoxic effects .

Case Studies

Several studies have explored the biological activity of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone:

  • Study 1 : A study reported that compounds structurally related to (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone displayed significant growth inhibition in cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Study 2 : Another investigation highlighted the synthesis and evaluation of various indole derivatives, including (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone, demonstrating its potential as a selective inhibitor of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds was conducted:

Compound NameStructureUnique FeaturesBiological Activity
(4-Bromophenyl)(1H-indol-7-yl)methanoneC15H10BrNODifferent bromine positionAnticancer activity
(3-Methylphenyl)(3-methylindol-1-yl)methanoneC16H15NOMethyl substitution on both ringsVarying reactivity patterns
(2-Chlorophenyl)(3-methylindol-1-yl)methanoneC15H12ClNOChlorine instead of brominePotentially different biological properties

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